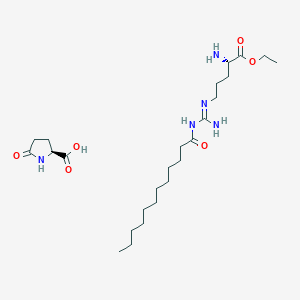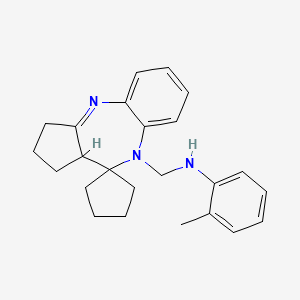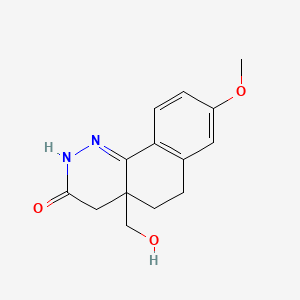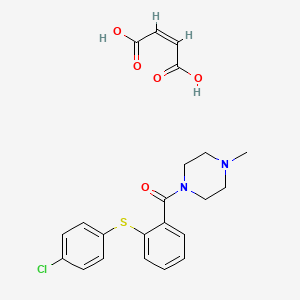
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate is a complex organic compound with significant potential in various scientific fields. This compound features a benzoyl group attached to a piperazine ring, which is further substituted with a 4-chlorophenylthio group. The hydrogen maleate salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with benzoyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenylthio)benzoyl chloride.
Piperazine Derivative Formation: The benzoyl chloride intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield 1-(2-(4-chlorophenylthio)benzoyl)-4-methylpiperazine.
Salt Formation: Finally, the product is treated with maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
化学反応の分析
Types of Reactions
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate undergoes several types of chemical reactions:
Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the 4-chlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
科学的研究の応用
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-(4-Chlorophenylthio)benzoyl)-4-ethylpiperazine
- 1-(2-(4-Chlorophenylthio)benzoyl)-4-phenylpiperazine
Uniqueness
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydrogen maleate salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
CAS番号 |
93288-94-9 |
|---|---|
分子式 |
C22H23ClN2O5S |
分子量 |
462.9 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;[2-(4-chlorophenyl)sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19ClN2OS.C4H4O4/c1-20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)23-15-8-6-14(19)7-9-15;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
JNBRLFVBGRXAOE-BTJKTKAUSA-N |
異性体SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


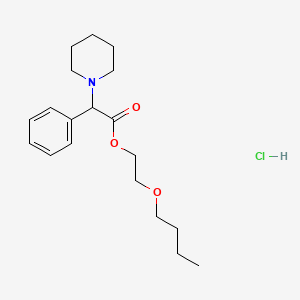
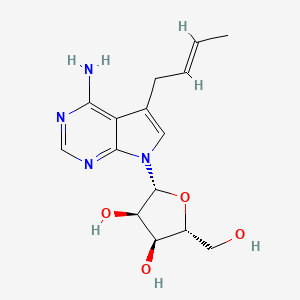
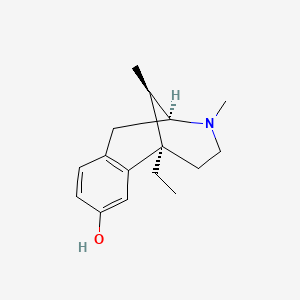

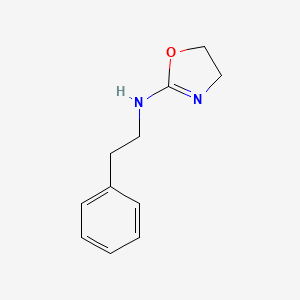
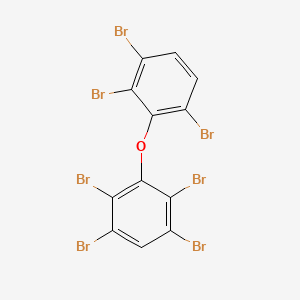

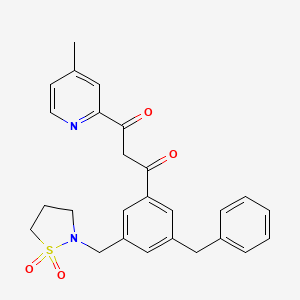
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)

